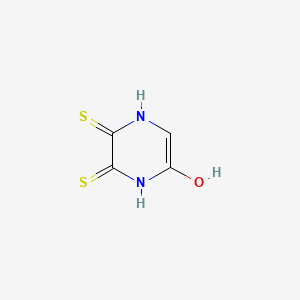
2(1H)-Pyrazinone, 5,6-dimercapto-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrazinone, 5,6-dimercapto- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2,3-diaminopyrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone, 5,6-dimercapto- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2(1H)-Pyrazinone, 5,6-dimercapto- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Pyrazinone, 5,6-dimercapto- involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modification of protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, including its antioxidant properties.
類似化合物との比較
Similar Compounds
- 2(1H)-Pyrazinone, 3,5-dimercapto-
- 2(1H)-Pyrazinone, 4,6-dimercapto-
- 2(1H)-Pyrazinone, 5,6-dihydroxy-
Uniqueness
2(1H)-Pyrazinone, 5,6-dimercapto- is unique due to the specific positioning of its mercapto groups, which significantly influence its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical behavior and versatility in various reactions and applications.
特性
分子式 |
C4H4N2OS2 |
|---|---|
分子量 |
160.2 g/mol |
IUPAC名 |
5-hydroxy-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C4H4N2OS2/c7-2-1-5-3(8)4(9)6-2/h1H,(H,5,8)(H2,6,7,9) |
InChIキー |
YKTGJUSKBWFBJM-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=S)C(=S)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




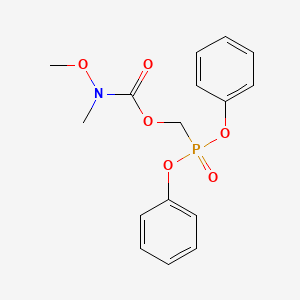
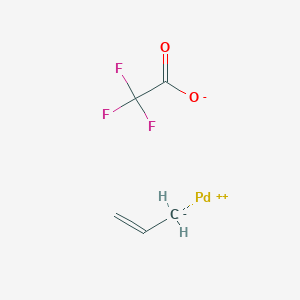
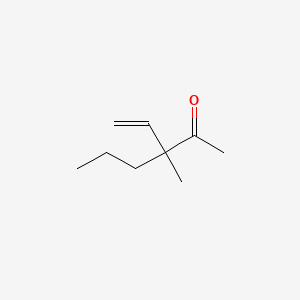
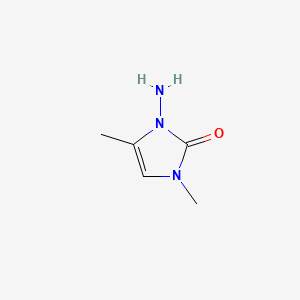
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

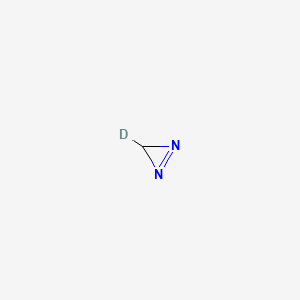
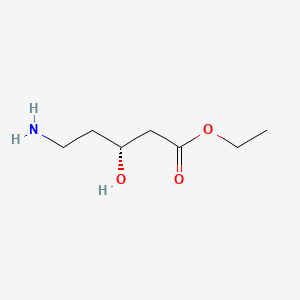
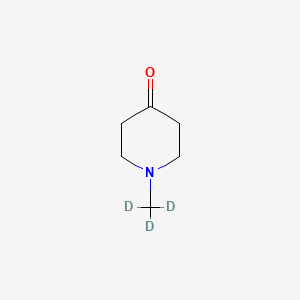
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
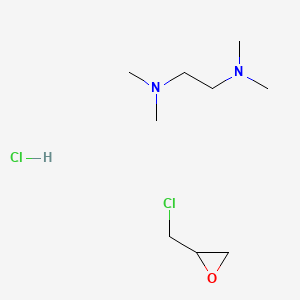
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
